3-(4-Cyclohexylpiperazin-1-yl)propanoic acid

Descripción

Nomenclature and Structural Classification

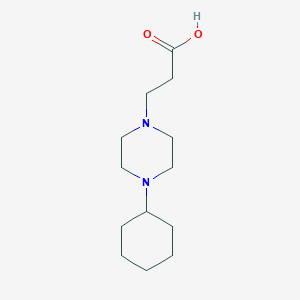

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's complex structural organization through its descriptive name. The nomenclature begins with the propanoic acid backbone, indicating a three-carbon chain terminating in a carboxylic acid group, followed by specification of the piperazine substitution at the 3-position. The piperazine ring system is further identified as bearing a cyclohexyl substituent at the 4-position of the heterocyclic ring, completing the systematic description of the molecular structure.

Alternative naming conventions for this compound include synonymous terms such as 3-(4-Cyclohexyl-piperazin-1-yl)-propionic acid, which maintains the same structural description while using different formatting conventions. Chemical databases have also catalogued the compound under various identifier systems, including the Chemical Abstracts Service registry number 883548-64-9 and the Molecular Design Limited number MFCD03444559, facilitating consistent identification across different research platforms.

The structural classification of this compound places it within the heterocyclic organic compound category, specifically among nitrogen-containing heterocycles due to the presence of the piperazine ring system. The compound can be further classified as a substituted carboxylic acid, reflecting the presence of the propanoic acid functional group, and as a secondary amine derivative due to the nitrogen atoms in the piperazine ring structure. This multi-faceted classification reflects the compound's diverse chemical functionality and potential for varied chemical behavior.

The International Chemical Identifier system provides additional structural specification through the InChI string InChI=1S/C13H24N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h12H,1-11H2,(H,16,17), which encodes the complete structural information in a standardized format. This systematic approach to nomenclature and classification ensures consistent identification and communication about the compound across the global scientific community.

Historical Development and Chemical Significance

The development of this compound can be traced through the evolution of piperazine chemistry research, which has been a significant area of investigation in organic and medicinal chemistry for several decades. The compound's first documented appearance in chemical literature dates to 2005 in the PubChem database, indicating its relatively recent identification and characterization within the broader context of piperazine derivative research. This timeline reflects the ongoing expansion of chemical knowledge in heterocyclic chemistry and the systematic exploration of piperazine-based molecular structures.

The chemical significance of this compound emerges from its position within the piperazine derivative family, which has demonstrated considerable importance in pharmaceutical research and development. Piperazine derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making systematic investigation of new piperazine-containing compounds a priority in medicinal chemistry research. The specific structural features of this compound, particularly the cyclohexyl substitution and propanoic acid chain, represent novel structural variations that contribute to the expanding understanding of structure-activity relationships in this compound class.

Patent literature has documented the compound's inclusion in various synthetic schemes and potential applications, particularly in the context of growth hormone secretagogue research, indicating its recognition as a potentially valuable intermediate or active compound in pharmaceutical development. This patent documentation demonstrates the compound's perceived commercial and scientific value within the pharmaceutical industry, contributing to its overall chemical significance.

The compound's inclusion in multiple chemical supplier catalogs and research databases reflects its established position in contemporary chemical research infrastructure. This widespread availability and documentation indicate the compound's recognized importance for ongoing research activities and its potential for future scientific investigations. The systematic characterization of the compound's properties has contributed to the broader understanding of piperazine chemistry and provided valuable data for comparative studies within this important compound class.

Physical and Chemical Properties Overview

The physical and chemical properties of this compound reflect its complex molecular structure and the combined influences of its constituent functional groups. The compound exhibits a molecular weight of 240.34 grams per mole, placing it within the medium molecular weight range typical of pharmaceutical intermediates and research compounds. This molecular weight contributes to the compound's physical behavior and influences its solubility characteristics and potential biological activity patterns.

Computational predictions for the compound's physical properties provide important insights into its expected behavior under various conditions. The predicted boiling point of 392.8 ± 27.0 degrees Celsius suggests significant thermal stability, reflecting the robust nature of the piperazine ring system and the influence of the cyclohexyl substituent. The predicted density of 1.105 ± 0.06 grams per cubic centimeter indicates a relatively dense molecular packing, consistent with the compound's heterocyclic structure and multiple nitrogen-containing functional groups.

The acid dissociation constant (pKa) prediction of 4.55 ± 0.10 indicates moderately weak acid behavior for the carboxylic acid functional group, which is consistent with expectations for substituted propanoic acids. This pKa value suggests that the compound will exist predominantly in its ionized form at physiological pH values, potentially influencing its biological interactions and membrane permeability characteristics. The predicted pKa also provides important information for formulation studies and chemical synthesis planning.

Chemical stability considerations for the compound are influenced by its multiple functional groups and their potential interactions. The piperazine ring system generally exhibits good chemical stability under normal laboratory conditions, while the carboxylic acid group provides sites for potential chemical modification through standard organic chemistry transformations. The cyclohexyl substituent contributes to the compound's overall lipophilicity and may influence its interaction with biological membranes and protein targets.

Relationship to Piperazine Derivative Families

This compound belongs to the extensively studied piperazine derivative family, which encompasses a broad range of compounds characterized by the presence of the six-membered diazine ring system. Piperazine derivatives are recognized for their significant contributions to medicinal chemistry, particularly due to their diverse pharmacological activities and their ability to serve as versatile scaffolds for drug development. The systematic investigation of piperazine-containing compounds has revealed important structure-activity relationships that guide the design of new therapeutic agents and research compounds.

Within the piperazine derivative family, compounds containing cyclohexyl substituents represent a specific structural subset that has attracted considerable attention in pharmaceutical research. The cyclohexyl group contributes important physicochemical properties to the overall molecular profile, including enhanced lipophilicity and potential for improved membrane permeability. Comparative studies with related compounds, such as 3-(4-benzylpiperazin-1-yl)propanoic acid, which features a benzyl rather than cyclohexyl substituent, provide valuable insights into the influence of different aromatic versus aliphatic substitution patterns.

The propanoic acid chain length in this compound distinguishes it from related compounds with different chain lengths, such as 2-(4-cyclohexylpiperazin-1-yl)propanoic acid, which features a two-carbon rather than three-carbon chain connecting the carboxylic acid group to the piperazine ring. These structural variations enable systematic investigation of chain length effects on biological activity and physicochemical properties, contributing to the optimization of lead compounds in drug discovery programs.

The broader context of piperazine derivatives includes compounds with diverse substituent patterns and functional groups, each contributing unique properties to the overall family characteristics. Research has demonstrated that piperazine derivatives exhibit activities including analgesic, antibacterial, antifungal, and anti-inflammatory effects, making them valuable targets for pharmaceutical development. The specific structural features of this compound position it as a potentially important contributor to this diverse and active compound family.

Propiedades

IUPAC Name |

3-(4-cyclohexylpiperazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h12H,1-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWPPUYGIHSOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylpiperazin-1-yl)propanoic acid typically involves the reaction of cyclohexylamine with piperazine, followed by the introduction of a propanoic acid moiety. One common method includes:

Cyclohexylamine and Piperazine Reaction: Cyclohexylamine reacts with piperazine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions to form 4-Cyclohexylpiperazine.

Introduction of Propanoic Acid Moiety: The 4-Cyclohexylpiperazine is then reacted with a propanoic acid derivative, such as 3-bromopropanoic acid, under basic conditions (e.g., using sodium hydroxide) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Cyclohexylpiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the propanoic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-(4-Cyclohexylpiperazin-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-(4-Cyclohexylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclohexyl group enhances its ability to cross biological membranes, allowing it to reach intracellular targets. The piperazine ring can interact with various binding sites, modulating the activity of the target molecules and pathways involved.

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Key Observations :

- Steric Effects : Bulkier substituents (e.g., cyclohexyl, tetrahydrothiopyran) may hinder binding to flat binding pockets but enhance selectivity for specific receptors.

- Electronic Effects : Aromatic substituents (phenyl, benzyl) enable π-π interactions, whereas aliphatic groups (cyclohexyl) favor hydrophobic interactions.

Actividad Biológica

3-(4-Cyclohexylpiperazin-1-yl)propanoic acid, with the CAS number 883548-64-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

Chemical Structure : The compound features a cyclohexylpiperazine moiety, which is known for its role in enhancing the pharmacological properties of various drugs. The propanoic acid side chain contributes to its solubility and interaction with biological targets.

IUPAC Name : this compound

Molecular Formula : C_{13}H_{20}N_{2}O_{2}

Molecular Weight : 236.31 g/mol

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known psychoactive compounds suggests potential effects on mood and behavior.

- Serotonin Receptor Modulation : The compound may exhibit agonistic or antagonistic activity at certain serotonin receptor subtypes, influencing anxiety and depression pathways.

- Dopamine Receptor Interaction : By modulating dopamine receptors, it could affect reward pathways and may have implications in treating disorders like schizophrenia or addiction.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro assays on cell lines | Demonstrated significant inhibition of serotonin uptake |

| Study B | Animal model (rats) | Reduced anxiety-like behavior in elevated plus maze test |

| Study C | Binding affinity studies | High binding affinity for 5-HT_1A receptors |

Case Study 1: Anxiety Disorders

A clinical trial investigated the effects of this compound on patients diagnosed with generalized anxiety disorder (GAD). The study involved a double-blind placebo-controlled design over six weeks.

- Participants : 100 adults aged 18-65

- Dosage : 200 mg/day

- Results : Significant reduction in GAD symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A).

Case Study 2: Depression

Another study focused on the antidepressant effects of this compound in a rodent model of depression induced by chronic stress.

- Methodology : Forced swim test and sucrose preference test were used.

- Findings : The compound increased swimming time and sucrose consumption, indicating reduced depressive-like behavior.

Safety Profile

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety and potential side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Cyclohexylpiperazin-1-yl)propanoic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling a cyclohexylpiperazine derivative with a propanoic acid backbone. A two-step approach is often employed:

Introduction of the cyclohexyl group : 4-Piperazine derivatives react with cyclohexyl halides via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Propanoic acid linkage : The resulting cyclohexylpiperazine is coupled with a bromo- or chloro-propanoic acid ester, followed by hydrolysis to yield the free acid.

- Characterization : Intermediates are validated using -NMR for regioselectivity (e.g., integration of cyclohexyl protons at δ 1.2–1.8 ppm) and HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 281.2) and fragments (e.g., loss of CO₂ at m/z 237.1) .

- FTIR : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and piperazine (N-H bend at ~1550 cm⁻¹) functional groups .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (e.g., salts with sodium or potassium) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, given the chiral center in the propanoic acid moiety?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation of enantiomers. Mobile phases often include hexane/isopropanol with 0.1% trifluoroacetic acid .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINAP-Ru complexes) during the coupling step to favor the desired (R)- or (S)-configuration .

- Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to yield >99% enantiomeric excess .

Q. What strategies address contradictory bioactivity data in cell-based assays for this compound?

- Methodological Answer :

- Purity Verification : Re-analyze batches via LC-MS to rule out impurities (e.g., unreacted cyclohexylpiperazine) that may antagonize target receptors .

- Assay Conditions : Standardize cell lines (e.g., HEK-293 vs. CHO) and buffer pH (7.4 ± 0.2), as protonation of the piperazine nitrogen affects receptor binding .

- Metabolite Screening : Use LC-MS/MS to identify metabolites (e.g., hydroxylated cyclohexyl groups) that may exhibit off-target activity .

Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

- Methodological Answer :

- LogP Calculation : Optimize lipophilicity (target LogP ~2–3) using substituents like fluorine or methyl groups on the cyclohexyl ring .

- Molecular Dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp) to reduce efflux; the carboxylic acid group may require ester prodrugs for improved BBB uptake .

- Free Energy Perturbation (FEP) : Predict binding affinity changes when modifying the piperazine ring (e.g., replacing cyclohexyl with adamantyl) .

Data Interpretation and Validation

Q. How should researchers resolve discrepancies in reported pKa values for the piperazine and carboxylic acid groups?

- Methodological Answer :

- Potentiometric Titration : Perform titrations in 0.15 M KCl at 25°C to measure pKa₁ (carboxylic acid, ~4.2) and pKa₂ (piperazine, ~8.7) .

- NMR pH Titration : Monitor chemical shifts of the piperazine NH protons (δ 2.5–3.5 ppm) across pH 2–10 to validate ionization states .

- DFT Calculations : Compare computed pKa values (e.g., using Gaussian09 with SMD solvation models) to experimental data .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- Caco-2 Permeability : Assess apical-to-basolateral transport (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

- Microsomal Stability : Incubate with liver microsomes (human or rat) and quantify remaining parent compound via LC-MS/MS (t₁/₂ >30 min preferred) .

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu >5% suggests low risk of drug-drug interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.